molecular formula C21H25NO4 B598258 Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid CAS No. 167262-89-7

Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid

Cat. No.: B598258
CAS No.: 167262-89-7
M. Wt: 355.434
InChI Key: RBVVHXWOHCLKDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid is a compound that features a piperidine ring substituted with a naphthalene group and a carboxylic acid group. The Boc group, or tert-butyloxycarbonyl group, is commonly used as a protecting group in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid typically involves the protection of the amine group on the piperidine ring with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The naphthalene group can be introduced through various substitution reactions, often involving the use of naphthalene derivatives and appropriate catalysts .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The Boc group protects the amine functionality, allowing selective reactions at other sites on the molecule. Upon deprotection, the free amine can interact with biological targets, influencing various pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-4-(naphthalen-2-yl)-piperidine-4-carboxylic acid is unique due to the presence of the naphthalene group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-2-ylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-20(2,3)26-19(25)22-12-10-21(11-13-22,18(23)24)17-9-8-15-6-4-5-7-16(15)14-17/h4-9,14H,10-13H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVVHXWOHCLKDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC3=CC=CC=C3C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.